![molecular formula C17H22N2O5S B2673145 1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone CAS No. 1226437-22-4](/img/structure/B2673145.png)
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone
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Description
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone is a synthetic compound that belongs to a class of drugs known as selective androgen receptor modulators (SARMs). It is also known as S-23 and is currently being researched for its potential applications in various fields such as medicine, agriculture, and sports.
Scientific Research Applications
Cytochrome P450 Enzyme Interactions
Compounds related to 1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone have been studied for their interactions with cytochrome P450 enzymes, revealing insights into their metabolic pathways. For instance, the in vitro oxidative metabolism of a novel antidepressant showed the involvement of CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 in the formation of various metabolites, highlighting the compound's complex biotransformation and potential for diverse therapeutic applications (Hvenegaard et al., 2012).
Electrochemical Synthesis
The electrochemical synthesis of new mono and di-substituted hydroquinone and benzoquinone derivatives demonstrates the chemical versatility of related compounds. This synthesis approach offers a green chemistry perspective, reducing the need for hazardous reagents and enabling the development of novel compounds with potential applications in material science and pharmaceuticals (Nematollahi et al., 2014).
Schiff Bases and Metal Ion Interactions
Research on macrocyclic and macroacyclic compartmental Schiff bases, synthesized from reactions involving similar structural motifs, showcases the potential of these compounds in coordinating with metal ions. This property is crucial for applications in catalysis, material science, and the development of new therapeutic agents (Aguiari et al., 1992).
Novel Synthetic Approaches
Innovative synthetic approaches for creating cyclic ketones using methyl methylthiomethyl sulfoxide have been explored, demonstrating the potential for synthesizing a wide range of cyclic compounds. This method presents opportunities for developing novel pharmaceuticals and materials with enhanced properties (Ogura et al., 1984).
properties
IUPAC Name |
1-cyclopropyl-2-[4-(4-methylsulfonylpiperazine-1-carbonyl)phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-25(22,23)19-10-8-18(9-11-19)17(21)14-4-6-15(7-5-14)24-12-16(20)13-2-3-13/h4-7,13H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFBKSSNSNZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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